(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5/c21-14-3-1-12(2-4-14)19-8-6-16(29-19)9-13(11-22)20(26)23-17-7-5-15(24(27)28)10-18(17)25/h1-10,25H,(H,23,26)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJVUNCRXMEHDE-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile and 2-hydroxy-4-nitroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the cyano group.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for drug development. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) : The target compound’s 4-chlorophenyl and 4-nitrophenyl groups enhance electrophilicity compared to methyl () or ethoxy () substituents.
- Heterocyclic amides : Pyrazole () and thiazole () substituents introduce additional hydrogen-bond acceptors or hydrophobic surfaces.
Physicochemical Properties
- Solubility: The target’s –OH and –NO₂ groups likely increase polar surface area, enhancing aqueous solubility compared to methyl () or ethoxy () analogs. However, the 4-chlorophenyl group may counteract this by increasing hydrophobicity .
- Stability: Nitro groups (target, ) may confer sensitivity to reducing environments, while the cyano group enhances rigidity and thermal stability across all compounds .
Biological Activity
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 409.78 g/mol. The structure features a furan ring, a cyano group, and a nitrophenyl moiety, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Condensation Reaction : 4-chlorobenzaldehyde is reacted with furan-2-carbaldehyde in the presence of a base to form an intermediate.
- Cyclization : The intermediate is then reacted with malononitrile and 2-hydroxy-4-nitroaniline under controlled conditions to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of gene expression related to cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro evaluations revealed moderate to strong activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the chlorophenyl group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death .
The proposed mechanism of action involves:
- Electrophilic Reactivity : The cyano group acts as an electrophile, potentially forming adducts with nucleophilic sites in proteins or nucleic acids.
- Bioreduction : The nitro group may undergo bioreduction, generating reactive intermediates that can disrupt cellular functions.
These mechanisms contribute to the compound's ability to inhibit key enzymes involved in cancer progression and microbial resistance .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Melanin Production Inhibition : In studies using B16F10 mouse melanoma cells, the compound inhibited melanin production at concentrations as low as 6.25 µM by downregulating tyrosinase-related gene expression .
- Safety Profile Evaluation : Toxicity assessments indicated no cytotoxicity towards human keratinocytes or fibroblasts, suggesting a favorable safety profile for potential therapeutic applications.
Comparative Analysis
A comparison with similar compounds reveals unique attributes:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | Moderate anticancer activity | Bromine substitution may alter reactivity |
| (E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | Lower antimicrobial activity | Methyl group reduces membrane interactions |
Q & A
Basic Research Question
- NMR :
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 438.05 Da) .
Advanced Research Question
Resolving overlapping signals :
- 2D NMR (COSY, HSQC) to assign protons in the crowded aromatic region (e.g., distinguishing 4-chlorophenyl vs. nitrophenyl substituents) .
- X-ray crystallography for absolute configuration confirmation, critical for structure-activity relationship (SAR) studies .
What strategies are employed to evaluate its biological activity, and how do structural features influence potency?
Basic Research Question
- In vitro assays :
- Antimicrobial: MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Key structural contributors :
- The 4-nitrophenyl group enhances electron-withdrawing effects, stabilizing the enamide bond for improved bioavailability .
Advanced Research Question
SAR studies :
- Modifying the chlorophenyl group to fluorophenyl or methoxyphenyl analogs to assess impact on cytotoxicity .
- Introducing bulkier substituents (e.g., methyl groups) on the furan ring to study steric effects on target binding .
How can contradictory data in biological assays (e.g., variable IC₅₀ values) be addressed?
Q. Methodological Approach
- Standardization of assay conditions :
- Consistent cell passage number, serum concentration, and incubation time to minimize variability .
- Control experiments :
- Compare with structurally similar compounds (e.g., N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide) to identify substituent-specific effects .
- Statistical validation : Triplicate experiments with ANOVA analysis to confirm significance of results .
What computational methods are used to predict binding modes and pharmacokinetic properties?
Advanced Research Question
- Molecular docking :
- AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase), focusing on hydrogen bonds between the nitro group and Lys721 .
- ADMET prediction :
- SwissADME for logP (≈3.2) and bioavailability score (0.55), indicating moderate solubility and membrane permeability .
- MD simulations :
- GROMACS to assess stability of ligand-protein complexes over 100 ns, evaluating RMSD fluctuations .
How can synthetic byproducts be identified and minimized during scale-up?
Advanced Research Question
- HPLC-MS monitoring :
- Track intermediates and byproducts (e.g., Z-isomer or hydrolyzed cyano group) using C18 columns and acetonitrile/water gradients .
- Process optimization :
- Lower reaction temperatures (≤40°C) and inert atmospheres (N₂) to prevent oxidation of the nitrophenyl group .
What are the challenges in formulating this compound for in vivo studies?
Advanced Research Question
- Solubility enhancement :
- Use of co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility (predicted solubility ≈ 0.02 mg/mL) .
- Stability testing :
- Accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the enamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
